molecular formula C32H27N3O7 B12625220 3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12625220
M. Wt: 565.6 g/mol
InChI Key: SEYMZTBNRWSFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl bromide, ethyl iodide, and nitrobenzene, under conditions such as reflux in organic solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to the modulation of various cellular pathways, resulting in the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
  • 3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-aminophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Uniqueness

The unique combination of functional groups in 3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione provides it with distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C32H27N3O7

Molecular Weight

565.6 g/mol

IUPAC Name

3-(3-ethoxy-4-phenylmethoxyphenyl)-5-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C32H27N3O7/c1-2-40-27-19-22(13-18-26(27)41-20-21-9-5-3-6-10-21)29-28-30(42-34(29)24-11-7-4-8-12-24)32(37)33(31(28)36)23-14-16-25(17-15-23)35(38)39/h3-19,28-30H,2,20H2,1H3

InChI Key

SEYMZTBNRWSFSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.